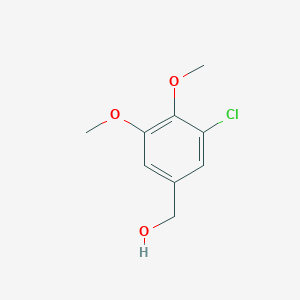

(3-Chloro-4,5-dimethoxyphenyl)methanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18268-78-5 |

|---|---|

Molecular Formula |

C9H11ClO3 |

Molecular Weight |

202.63 g/mol |

IUPAC Name |

(3-chloro-4,5-dimethoxyphenyl)methanol |

InChI |

InChI=1S/C9H11ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

SIUSKYPZQUVNGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)CO)Cl)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 3 Chloro 4,5 Dimethoxyphenyl Methanol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group in (3-Chloro-4,5-dimethoxyphenyl)methanol is a key site for various chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of this compound can be oxidized to form either the corresponding aldehyde, 3-chloro-4,5-dimethoxybenzaldehyde (B104481), or the carboxylic acid, 3-chloro-4,5-dimethoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

The synthesis of 3-chloro-4,5-dimethoxybenzaldehyde can be achieved through controlled oxidation. uni.lu While specific literature for the direct oxidation of this compound to the aldehyde is not prevalent, analogous reactions with similar substituted benzyl (B1604629) alcohols are well-established. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed for such transformations to prevent over-oxidation to the carboxylic acid. A process for preparing 3,4-dimethoxybenzaldehyde (B141060) from 3,4-dimethoxybenzyl chloride, a related compound, involves the Sommelet reaction, which proceeds via a hexaminium salt intermediate. google.com

More vigorous oxidation leads to the formation of 3-chloro-4,5-dimethoxybenzoic acid. nih.gov A patented method describes the synthesis of 2-chloro-4,5-dimethoxybenzoic acid from 2-chloro-4,5-dimethoxybenzyl chloride using potassium permanganate (B83412) (KMnO4) as the oxidizing agent in the presence of a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com This method, achieving a yield of 95.5%, demonstrates a robust and high-yielding approach for the oxidation of a closely related substrate. google.com

| Starting Material | Product | Oxidizing Agent | Yield | Reference |

|---|---|---|---|---|

| 2-Chloro-4,5-dimethoxybenzyl chloride | 2-Chloro-4,5-dimethoxybenzoic acid | Potassium permanganate | 95.5% | google.com |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions.

Esterification: The formation of esters from this compound can be achieved by reacting it with carboxylic acids, acid anhydrides, or acyl chlorides, typically in the presence of an acid catalyst. For instance, esterification with acetic anhydride (B1165640) would yield (3-chloro-4,5-dimethoxyphenyl)methyl acetate. These reactions are generally efficient, though they can be prone to thermal runaway if not properly controlled, especially when using highly reactive reagents like acetic anhydride. cetjournal.it

Etherification: The Williamson ether synthesis provides a classic and versatile method for converting alcohols to ethers. byjus.commasterorganicchemistry.comkhanacademy.orgyoutube.com This SN2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. To synthesize an ether from this compound, it would first be treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide could then be reacted with an alkyl halide (e.g., methyl iodide) to produce the desired ether, such as 1-chloro-2,3-dimethoxy-5-(methoxymethyl)benzene. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid elimination reactions. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution at the Carbonyl Carbon

The hydroxyl group of this compound can be replaced by other nucleophiles through substitution reactions. Since the hydroxyl group is a poor leaving group, it typically requires activation. youtube.com Common methods include conversion to a better leaving group, such as a tosylate or mesylate, or reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding benzyl chloride or bromide. youtube.comlibretexts.org These activated intermediates are then susceptible to attack by a variety of nucleophiles. For instance, reaction with thionyl chloride would produce 3-chloro-5-(chloromethyl)-1,2-dimethoxybenzene, which can then undergo substitution with nucleophiles like cyanide or amines.

Electrophilic Aromatic Substitution Patterns on the Chlorodimethoxyphenyl Ring System

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the two electron-donating methoxy (B1213986) groups, while the chloro group is a deactivating substituent. The regioselectivity of these reactions is governed by the combined directing effects of these substituents. youtube.comorganicchemistrytutor.comyoutube.com

Nitration and Halogenation Regioselectivity

The methoxy groups are ortho, para-directing activators, while the chloro group is an ortho, para-directing deactivator. youtube.comorganicchemistrytutor.com In the case of this compound, the positions ortho and para to the strongly activating methoxy groups are the most likely sites for electrophilic attack. The directing effects of multiple substituents must be considered to predict the outcome. youtube.com

Nitration: The nitration of aromatic compounds is a classic electrophilic substitution reaction. frontiersin.org For the chlorodimethoxyphenyl ring system, the incoming nitro group would be directed to the positions activated by the methoxy groups. Given the substitution pattern, the most probable position for nitration would be at the C6 position, which is ortho to one methoxy group and para to the other, and is sterically accessible. The chloro group's deactivating effect would make substitution at the C2 position less favorable. The regioselectivity of nitration can be influenced by the reaction conditions and the nitrating agent used. researchgate.netscirp.org

Halogenation: Similar to nitration, halogenation of the aromatic ring will be directed by the activating methoxy groups. youtube.comyoutube.com The regiochemical outcome will favor substitution at the most nucleophilic positions. Again, the C6 position is the most likely site for halogenation due to the combined activating and directing effects of the two methoxy groups.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are fundamental for forming carbon-carbon bonds on aromatic rings. wikipedia.orgbyjus.com

Friedel-Crafts Acylation: The acylation of veratrole (1,2-dimethoxybenzene), a similar substrate, has been studied extensively. researchgate.netlongdom.orgresearchgate.net These studies show that acylation occurs preferentially at the position para to one of the methoxy groups. For this compound, the most likely position for acylation would be the C6 position, which is para to the C4-methoxy group and ortho to the C5-methoxy group. Common Lewis acid catalysts like AlCl₃, FeCl₃, or solid acid catalysts can be employed. longdom.orgchemijournal.com The use of solid acid catalysts can offer environmental benefits by being reusable. longdom.org

Friedel-Crafts Alkylation: The alkylation of the chlorodimethoxyphenyl ring is also directed by the activating methoxy groups. masterorganicchemistry.comlibretexts.org However, Friedel-Crafts alkylations are often more challenging to control than acylations due to issues like polyalkylation and carbocation rearrangements. The incoming alkyl group further activates the ring, making it more susceptible to subsequent alkylation. The choice of alkylating agent and catalyst is critical to achieve mono-alkylation at the desired position, which would again be predicted to be the C6 position.

| Reaction | Predicted Major Product Position | Directing Influence |

|---|---|---|

| Nitration | C6 | Ortho/Para-directing methoxy groups |

| Halogenation | C6 | Ortho/Para-directing methoxy groups |

| Friedel-Crafts Acylation | C6 | Ortho/Para-directing methoxy groups |

| Friedel-Crafts Alkylation | C6 | Ortho/Para-directing methoxy groups |

Nucleophilic Aromatic Substitution Pathways Involving the Aromatic Chlorine Atom

The chlorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), a class of reactions where a nucleophile displaces a leaving group on an aromatic ring. The reactivity of the aryl chloride is influenced by the electronic effects of the other substituents. The two methoxy groups are electron-donating, which generally deactivates the ring towards nucleophilic attack. However, the presence of these groups, along with the hydroxymethyl group, can also influence the regioselectivity and reaction conditions required for substitution.

While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented in publicly available literature, general principles of SNAr reactions on related chloro-aromatic compounds can provide insights into its expected reactivity. These reactions typically require an electron-poor aromatic ring for facile substitution, a condition not ideally met by the electron-rich dimethoxy-substituted ring of the target molecule. google.com Consequently, more forcing reaction conditions, such as high temperatures and the use of strong nucleophiles, are often necessary to achieve substitution.

Common nucleophiles employed in SNAr reactions include amines, alkoxides, and thiols. For instance, the reaction of a related compound, 3-chloro-5-methoxybenzyl halide, with methylamine (B109427) has been reported to proceed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) at temperatures ranging from 80–120°C over 12–24 hours, with yields between 60–85%. nih.gov It is plausible that this compound would undergo similar reactions, though the additional methoxy group might modulate the reactivity.

A general representation of the nucleophilic aromatic substitution on this compound is shown below:

Table 1: Postulated Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile (Nu-H) | Product | Potential Reaction Conditions |

| Amine (R₂NH) | (3-(Dialkylamino)-4,5-dimethoxyphenyl)methanol | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxide (RO⁻) | (3-Alkoxy-4,5-dimethoxyphenyl)methanol | Strong base (e.g., NaH) to form the alkoxide, polar aprotic solvent |

| Thiol (RSH) | (3-(Alkylthio)-4,5-dimethoxyphenyl)methanol | Base (e.g., NaH, K₂CO₃) to form the thiolate, polar aprotic solvent |

This table represents hypothetical reaction pathways based on general SNAr principles, as specific experimental data for this compound is limited.

Investigations into Reaction Mechanisms and Kinetics of Key Transformations

Detailed mechanistic and kinetic studies on the transformations of this compound are scarce in the available scientific literature. However, the general mechanism for nucleophilic aromatic substitution, the addition-elimination mechanism, is well-established and would be the most probable pathway for the substitution of the chlorine atom. chemsynthesis.com

This two-step mechanism involves:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemsynthesis.com The aromaticity of the ring is temporarily lost in this step.

Elimination of the leaving group: The chloride ion is expelled, and the aromaticity of the ring is restored, yielding the final substitution product.

For SNAr reactions, the formation of the Meisenheimer complex is typically the rate-determining step. google.com The rate of this step is influenced by the strength of the nucleophile and the electronic properties of the aromatic ring. Electron-withdrawing groups on the ring stabilize the negatively charged intermediate, thus accelerating the reaction. Conversely, the electron-donating methoxy groups in this compound would be expected to destabilize this intermediate, leading to a slower reaction rate compared to rings bearing electron-withdrawing substituents.

Rate = k[Aryl Halide][Nucleophile]

The rate constant, k, would be dependent on factors such as temperature, the nature of the solvent, and the specific nucleophile used. For instance, studies on the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine (B6355638) in various aprotic solvents have demonstrated the significant influence of the solvent on the reaction rate. While no specific kinetic data for this compound is available, it is anticipated that similar dependencies would be observed.

Table 2: Key Mechanistic and Kinetic Aspects of Nucleophilic Aromatic Substitution

| Feature | Description | Relevance to this compound |

| Mechanism | Addition-Elimination | The most probable pathway for chlorine substitution. |

| Intermediate | Meisenheimer Complex | A resonance-stabilized carbanion. Its stability is crucial for the reaction rate. |

| Rate-Determining Step | Formation of the Meisenheimer Complex | Generally the slower step in the two-step mechanism. google.com |

| Kinetics | Typically Second Order | First order in both the substrate and the nucleophile. nih.gov |

| Influencing Factors | Nucleophile Strength, Solvent Polarity, Temperature | Stronger nucleophiles, polar aprotic solvents, and higher temperatures are expected to increase the reaction rate. |

This table summarizes the generally accepted principles of SNAr reactions and their expected application to the target compound in the absence of specific experimental data.

Derivatization Strategies and Synthetic Utility of 3 Chloro 4,5 Dimethoxyphenyl Methanol

Utilization of (3-Chloro-4,5-dimethoxyphenyl)methanol as a Building Block in Complex Molecule Synthesis

The transformation of this compound into its aldehyde derivative is a key preliminary step that unlocks its potential as a versatile building block. This oxidation allows the 3-chloro-4,5-dimethoxyphenyl moiety to be introduced into various heterocyclic and open-chain systems, forming the backbone of new, potentially bioactive compounds.

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core structure, are synthesized through the Claisen-Schmidt condensation. nih.govscispace.com This base-catalyzed reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative, followed by dehydration to yield the α,β-unsaturated ketone. nih.gov

In this context, 3-chloro-4,5-dimethoxybenzaldehyde (B104481), derived from the parent alcohol, serves as the key aldehyde component. The reaction condenses the aldehyde with a substituted or unsubstituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol (B145695) or methanol (B129727). researchgate.netresearchgate.net The resulting chalcone (B49325) incorporates the 3-chloro-4,5-dimethoxyphenyl ring (Ring B) connected via a propenone linker to the acetophenone-derived phenyl ring (Ring A). nih.gov This strategy allows for the systematic synthesis of a library of chalcone derivatives by varying the substitution pattern on the acetophenone starting material.

Table 1: Representative Chalcone Synthesis

| Reactant A | Reactant B | Product |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzaldehyde | Acetophenone | (E)-1-phenyl-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one |

| 3-Chloro-4,5-dimethoxybenzaldehyde | 4'-Methylacetophenone | (E)-1-(p-tolyl)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one |

| 3-Chloro-4,5-dimethoxybenzaldehyde | 4'-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-chloro-4,5-dimethoxyphenyl)prop-2-en-1-one |

The azetidin-2-one, or β-lactam, ring is a core structural feature of many important compounds. A primary method for its synthesis is the Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine. wikipedia.org

The synthetic utility of this compound is realized by first oxidizing it to 3-chloro-4,5-dimethoxybenzaldehyde. This aldehyde is then condensed with a primary amine (R-NH₂) to form the corresponding N-substituted imine. In a separate step, a ketene (R'₂C=C=O) is generated in situ, typically from an acyl chloride and a tertiary amine. The reaction of the imine with the ketene yields the 2-azetidinone ring, where the 3-chloro-4,5-dimethoxyphenyl group is appended at the C-4 position of the lactam ring. nih.govorganic-chemistry.org This modular approach allows for structural diversity by varying the amine used to form the imine and the acyl chloride used to generate the ketene.

Table 2: Representative Azetidinone Synthesis

| Imine Precursor (Aldehyde) | Imine Precursor (Amine) | Ketene Precursor | Product |

|---|---|---|---|

| 3-Chloro-4,5-dimethoxybenzaldehyde | Aniline (B41778) | Chloroacetyl chloride | 3-chloro-4-(3-chloro-4,5-dimethoxyphenyl)-1-phenylazetidin-2-one |

| 3-Chloro-4,5-dimethoxybenzaldehyde | 4-Methoxyaniline | Chloroacetyl chloride | 3-chloro-4-(3-chloro-4,5-dimethoxyphenyl)-1-(4-methoxyphenyl)azetidin-2-one |

| 3-Chloro-4,5-dimethoxyphenyl)benzaldehyde | Benzylamine | Chloroacetyl chloride | 1-benzyl-3-chloro-4-(3-chloro-4,5-dimethoxyphenyl)azetidin-2-one |

Pyrimidines are a fundamental class of N-heterocycles. The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidines, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.gov The resulting dihydropyrimidines can often be oxidized to form the aromatic pyrimidine (B1678525) ring.

Utilizing 3-chloro-4,5-dimethoxybenzaldehyde as the aldehyde component in a Biginelli-type reaction allows for the direct incorporation of the substituted phenyl group into the pyrimidine framework. The reaction combines the aldehyde, ethyl acetoacetate (B1235776), and urea under acidic conditions to form a dihydropyrimidine (B8664642) derivative with the 3-chloro-4,5-dimethoxyphenyl substituent at the C-4 position. nih.gov More contemporary methods also allow for the direct synthesis of fully aromatic pyrimidines from alcohols and amidines, catalyzed by transition metals like iridium. nih.gov

Table 3: Representative Pyrimidine Synthesis (Biginelli Reaction)

| Aldehyde Component | β-Dicarbonyl Component | Urea Component | Product |

|---|---|---|---|

| 3-Chloro-4,5-dimethoxybenzaldehyde | Ethyl acetoacetate | Urea | 4-(3-chloro-4,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| 3-Chloro-4,5-dimethoxybenzaldehyde | Ethyl acetoacetate | Thiourea | 4-(3-chloro-4,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. While classic methods like the Fischer indole synthesis react a phenylhydrazine (B124118) with a ketone or aldehyde, the direct incorporation of a pre-formed substituted benzaldehyde (B42025) is less common. wikipedia.org A more direct strategy to incorporate the (3-chloro-4,5-dimethoxyphenyl)methyl moiety involves the N-alkylation of a pre-existing indole ring.

In this approach, this compound is first converted to its corresponding halide, (3-chloro-4,5-dimethoxyphenyl)methyl chloride or bromide, using a suitable halogenating agent. This electrophilic halide can then react with the nitrogen atom of an indole or a substituted indole derivative in the presence of a base (e.g., NaH) to form a new N-C bond. This results in an N-1-alkylated indole bearing the (3-chloro-4,5-dimethoxyphenyl)methyl group.

Table 4: Representative Indole Derivatization

| Indole Scaffold | Alkylating Agent Precursor | Product |

|---|---|---|

| Indole | This compound | 1-((3-Chloro-4,5-dimethoxyphenyl)methyl)-1H-indole |

Benzimidazole (B57391) derivatives are widely synthesized via the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in an oxidative environment. semanticscholar.orgnih.gov The reaction typically proceeds by forming a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the aromatic benzimidazole ring. nih.gov

3-Chloro-4,5-dimethoxybenzaldehyde, obtained from the parent alcohol, is an ideal substrate for this reaction. Condensing it with a substituted or unsubstituted o-phenylenediamine in the presence of a catalyst or oxidizing agent (e.g., supported gold nanoparticles, lanthanum chloride, or simply air) provides a direct route to 2-substituted benzimidazoles. semanticscholar.orgnih.gov The resulting product features the 3-chloro-4,5-dimethoxyphenyl group at the 2-position of the benzimidazole core. This method is highly versatile, as variations in the o-phenylenediamine component allow for the synthesis of a wide range of analogues.

Table 5: Representative Benzimidazole Synthesis

| Aldehyde Component | Diamine Component | Product |

|---|---|---|

| 3-Chloro-4,5-dimethoxybenzaldehyde | o-Phenylenediamine | 2-(3-Chloro-4,5-dimethoxyphenyl)-1H-benzo[d]imidazole |

| 3-Chloro-4,5-dimethoxybenzaldehyde | 4,5-Dimethyl-1,2-phenylenediamine | 2-(3-Chloro-4,5-dimethoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole |

| 3-Chloro-4,5-dimethoxybenzaldehyde | 4-Fluoro-1,2-phenylenediamine | 2-(3-Chloro-4,5-dimethoxyphenyl)-5-fluoro-1H-benzo[d]imidazole |

Construction of Other Aromatic and Heterocyclic Architectures

The primary route for the elaboration of this compound into more complex molecular frameworks involves its initial oxidation to 3-chloro-4,5-dimethoxybenzaldehyde. This transformation is a standard procedure in organic synthesis and can be achieved using a variety of oxidizing agents. Once formed, this substituted benzaldehyde becomes a valuable synthon for the construction of heterocyclic systems, most notably through the Pictet-Spengler reaction. wikipedia.org

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which are core structures in many biologically active alkaloids and pharmaceutical agents. wikipedia.orgnih.gov The reaction involves the condensation of a β-arylethylamine with an aldehyde, such as 3-chloro-4,5-dimethoxybenzaldehyde, followed by an acid-catalyzed intramolecular cyclization. The electron-donating nature of the two methoxy (B1213986) groups on the benzaldehyde derivative activates the aromatic ring, facilitating the electrophilic aromatic substitution that drives the ring closure. The presence of the chloro substituent can influence the regioselectivity of this cyclization.

For instance, in a typical Pictet-Spengler synthesis leading to a tetrahydroisoquinoline, the reaction would proceed as follows:

Iminium Ion Formation: The reaction is initiated by the condensation of a β-phenylethylamine with 3-chloro-4,5-dimethoxybenzaldehyde under acidic conditions to form a Schiff base, which then protonates to generate a reactive iminium ion.

Intramolecular Cyclization: The electron-rich aromatic ring of the β-phenylethylamine attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and the closure of the heterocyclic ring.

Deprotonation: Subsequent deprotonation re-aromatizes the newly formed ring system, yielding the final tetrahydroisoquinoline product.

While specific examples detailing the use of 3-chloro-4,5-dimethoxybenzaldehyde in the Pictet-Spengler reaction are not abundant in readily available literature, the general principles of this reaction are well-established for similarly substituted benzaldehydes. The substitution pattern of the resulting tetrahydroisoquinoline would be directly determined by the structure of the starting materials.

Beyond the Pictet-Spengler reaction, 3-chloro-4,5-dimethoxybenzaldehyde can also be a precursor for other heterocyclic systems through various condensation and cyclization reactions common in medicinal chemistry.

Chemo-, Regio-, and Stereoselective Derivatization Strategies

The derivatization of this compound and its corresponding aldehyde is governed by the interplay of the electronic and steric effects of the chloro and dimethoxy substituents on the aromatic ring. These substituents can direct the outcome of chemical reactions in a selective manner.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In the context of this compound, a key chemoselective transformation is the selective oxidation of the primary alcohol to an aldehyde without affecting the aromatic ring or the chloro and methoxy groups. This is typically achieved using mild oxidizing agents.

Regioselectivity dictates the position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. In electrophilic aromatic substitution reactions on the 3-chloro-4,5-dimethoxybenzene ring system, the directing effects of the substituents play a crucial role. The methoxy groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The combined effect of these substituents would likely direct incoming electrophiles to the positions ortho and para to the methoxy groups, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. In the context of the Pictet-Spengler reaction starting from a chiral β-phenylethylamine and 3-chloro-4,5-dimethoxybenzaldehyde, the existing stereocenter in the amine can induce the formation of a new stereocenter in the product with a specific configuration, leading to a diastereoselective reaction. The facial selectivity of the nucleophilic attack on the iminium ion intermediate is influenced by the steric hindrance and electronic interactions of the substituents on both reactants. The development of catalytic asymmetric variants of the Pictet-Spengler reaction allows for the enantioselective synthesis of chiral isoquinoline (B145761) alkaloids. nih.gov

The strategic application of these selectivity principles allows for the controlled synthesis of complex molecules with well-defined three-dimensional structures, starting from the relatively simple this compound precursor.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 4,5 Dimethoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanol is typically achieved through the reduction of its corresponding aldehyde, 3-Chloro-4,5-dimethoxybenzaldehyde (B104481) scbt.commanchesterorganics.com. The resulting alcohol can be thoroughly characterized by various NMR techniques.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of protons in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the benzylic methylene (B1212753) protons, and the hydroxyl proton.

The aromatic region typically shows two singlets, corresponding to the protons at the C2 and C6 positions of the phenyl ring. Due to the substitution pattern, these protons are in different chemical environments and thus appear as distinct signals. The methoxy groups (-OCH₃) at positions C4 and C5 each give rise to a sharp singlet. The chemical shift of these signals is a key indicator of their electronic environment.

The benzylic methylene protons (-CH₂OH) appear as a singlet, integrating to two protons. The chemical shift of this signal is influenced by the adjacent aromatic ring and the hydroxyl group. The hydroxyl proton (-OH) signal can vary in its chemical shift and multiplicity depending on the solvent and concentration, and it may undergo exchange with residual water in the solvent.

A representative, though not identical, compound, 3-chloro-2,5-dihydroxybenzyl alcohol, shows aromatic proton signals at δ 6.63 (d, 1H) and δ 6.69 (d, 1H), and a benzylic methylene signal at δ 4.58 (s, 2H) in methanol-d₄ researchgate.net. For the related 3,5-dimethoxybenzyl alcohol, the aromatic protons appear at δ 6.49 and δ 6.36, the benzylic protons at δ 4.58, and the methoxy protons at δ 3.76 in CDCl₃ chemicalbook.com.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ar-H (C2) | ~ 6.9 - 7.1 | s | 1H |

| Ar-H (C6) | ~ 6.8 - 7.0 | s | 1H |

| -CH₂OH | ~ 4.6 | s | 2H |

| -OCH₃ (C4) | ~ 3.9 | s | 3H |

| -OCH₃ (C5) | ~ 3.8 | s | 3H |

| -OH | Variable | s (broad) | 1H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal.

The aromatic region will display signals for the six carbons of the phenyl ring. The carbons bearing substituents (C1, C3, C4, C5) will have chemical shifts determined by the nature of the substituent. The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy groups significantly influences these shifts. The unsubstituted aromatic carbons (C2, C6) will also have characteristic chemical shifts.

The benzylic carbon (-CH₂OH) will appear in the aliphatic region, typically around 60-65 ppm. The two methoxy carbons (-OCH₃) will have signals in the range of 55-60 ppm.

For comparison, the ¹³C NMR spectrum of 3-chloro-2,5-dihydroxybenzyl alcohol shows signals at δ 61.1 (-CH₂OH), and aromatic signals at 114.5, 115.4, 121.8, 132.0, 144.3, and 151.7 ppm researchgate.net.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | ~ 135 - 140 |

| C2 | ~ 110 - 115 |

| C3 | ~ 120 - 125 |

| C4 | ~ 145 - 150 |

| C5 | ~ 150 - 155 |

| C6 | ~ 112 - 117 |

| -CH₂OH | ~ 60 - 65 |

| -OCH₃ (C4) | ~ 56 |

| -OCH₃ (C5) | ~ 56 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the benzylic protons and the hydroxyl proton (if coupling is observed), helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. HSQC is invaluable for assigning the signals of the aromatic protons to their corresponding carbons and confirming the assignment of the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly powerful for establishing the connectivity across quaternary carbons. For instance, correlations from the methoxy protons to their attached aromatic carbons (C4 and C5) and adjacent carbons would be observed. Correlations from the benzylic protons to C1, C2, and C6 would also be expected, confirming the position of the hydroxymethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. In a molecule like this compound, NOESY can show correlations between the benzylic protons and the aromatic proton at C6, as well as between the methoxy protons and the adjacent aromatic protons, further confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretch (aromatic): Absorption bands typically appear just above 3000 cm⁻¹.

C-H Stretch (aliphatic): Absorptions for the methoxy and methylene groups are expected just below 3000 cm⁻¹.

C=C Stretch (aromatic): Medium to weak absorptions in the region of 1450-1600 cm⁻¹.

C-O Stretch: Strong absorptions in the region of 1000-1300 cm⁻¹ corresponding to the alcohol C-O and the aryl ether C-O bonds.

C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

For the related compound 3,5-diiodosalicylic acid, characteristic IR bands are observed at 3256 cm⁻¹ (O-H), 1667 cm⁻¹ (C=O), and 1582 cm⁻¹ (C=C) bmrb.io.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | 1000 - 1200 | Strong |

| C-O (aryl ether) | 1200 - 1275 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of the molecular ion and its fragments. For this compound (C₉H₁₁ClO₃), the expected monoisotopic mass is approximately 202.0397 g/mol . The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and its fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzyl (B1604629) alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. The most prominent fragmentation is often the cleavage of the benzylic C-C bond to form a stable benzylic cation.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

| [M]⁺ | 202 | Molecular Ion |

| [M+2]⁺ | 204 | Molecular Ion with ³⁷Cl |

| [M-H]⁺ | 201 | Loss of H radical |

| [M-OH]⁺ | 185 | Loss of OH radical |

| [M-H₂O]⁺ | 184 | Loss of water |

| [M-CH₂OH]⁺ | 171 | Loss of hydroxymethyl radical |

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

To date, no public crystal structure of this compound has been reported in crystallographic databases. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. For instance, the crystal structure of tris(4-methoxyphenyl)methanol (B1582487) reveals a dimeric structure linked by weak O-H···O hydrogen bonds researchgate.net. Similar interactions would be expected for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state arrangement of this compound is anticipated to be governed by a network of intermolecular interactions, primarily hydrogen bonding and, to a lesser extent, other weak interactions. The hydroxyl group is the primary donor for hydrogen bonds, while the oxygen atoms of the methoxy groups and the hydroxyl group itself can act as acceptors. cam.ac.uknih.gov

In the case of substituted benzyl alcohols, the formation of hydrogen-bonded chains or more complex networks is a common motif. cam.ac.uk For this compound, it is expected that the hydroxyl group will participate in O-H···O hydrogen bonds, linking adjacent molecules. These bonds are crucial in defining the primary structural motifs within the crystal lattice. The presence of two methoxy groups offers multiple potential acceptor sites, which could lead to varied and complex hydrogen-bonding patterns.

A comparative analysis can be drawn from the known structure of its isomer, (4-Chloro-3,5-dimethoxyphenyl)methanol. For this isomer, intermolecular hydrogen bonds involving the hydroxyl group would be the dominant feature in its crystal packing. The relative positions of the chloro and methoxy substituents influence the steric accessibility of the hydroxyl group and the potential for other interactions.

π-π stacking interactions between the aromatic rings of adjacent molecules may also contribute to the stability of the crystal lattice. The extent of these interactions would depend on the relative orientation of the molecules, which is in turn dictated by the more dominant hydrogen-bonding network. The presence of the chloro and methoxy substituents on the aromatic ring will influence the electronic nature of the π-system and thus the nature of any π-π stacking.

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | O-H (hydroxyl) | O (hydroxyl), O (methoxy) | Primary structural motif formation |

| Weak Hydrogen Bond | C-H (aromatic, methyl) | O (hydroxyl, methoxy), Cl | Stabilization of the primary structure |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to lattice stability |

Conformational Analysis and Molecular Geometry

The molecular conformation of this compound is determined by the rotational freedom around several key single bonds. The orientation of the hydroxymethyl group relative to the phenyl ring and the conformation of the two methoxy groups are of particular interest.

The torsion angle involving the C(aromatic)-C(methylene)-O-H linkage defines the orientation of the hydroxyl group. This conformation is significantly influenced by the formation of intermolecular hydrogen bonds in the solid state. In many benzyl alcohol derivatives, the alcohol group is oriented to optimize its participation in the hydrogen-bonding network.

The methoxy groups also possess rotational freedom around the C(aromatic)-O bonds. Their orientation is a balance between steric effects from adjacent substituents (the chloro and other methoxy group) and the potential to participate in weak intermolecular interactions. It is common for methoxy groups on a benzene (B151609) ring to be nearly co-planar with the ring to maximize resonance stabilization, but steric hindrance can cause them to rotate out of the plane.

For the isomer (4-Chloro-3,5-dimethoxyphenyl)methanol, computational studies can predict the most stable conformations. These predictions, combined with experimental data from related structures, suggest that the molecule will adopt a conformation that minimizes steric repulsion while maximizing favorable intermolecular interactions. The chloro-substituent at position 4, flanked by two methoxy groups, would create a specific steric and electronic environment influencing the rotational barriers of the methoxy groups.

Table 2: Key Conformational Features of Substituted Benzyl Alcohols

| Conformational Feature | Description | Influencing Factors |

| Hydroxymethyl Group Orientation | Rotation around the C(aromatic)-C(methylene) bond. | Steric hindrance, intermolecular hydrogen bonding. |

| Methoxy Group Orientation | Rotation around the C(aromatic)-O(methoxy) bonds. | Steric hindrance from adjacent groups, resonance effects, crystal packing forces. |

| Overall Molecular Geometry | The three-dimensional arrangement of all atoms. | A combination of bond lengths, bond angles, and torsional angles, influenced by both intramolecular and intermolecular forces. |

Computational and Theoretical Studies on 3 Chloro 4,5 Dimethoxyphenyl Methanol and Analogues

Quantum Chemical Calculations (e.g., Ab-initio, Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic distributions, and spectroscopic signatures with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like (3-Chloro-4,5-dimethoxyphenyl)methanol, which has a rotatable hydroxymethyl group and two methoxy (B1213986) groups, conformational analysis is crucial to identify the global minimum energy structure among various possible conformers.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For aromatic compounds, the energies of these frontier orbitals are influenced by the nature and position of the substituents. In this compound, the electron-donating methoxy groups and the electron-withdrawing chloro group would modulate the electron density of the aromatic ring, thereby affecting the HOMO and LUMO energy levels. While exact values are not published, DFT calculations on similarly substituted aromatic compounds provide a reference. For example, studies on other chloro- and methoxy-substituted aromatic molecules have shown HOMO-LUMO gaps in the range of 4-5 eV, indicative of stable compounds.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl and methoxy groups, and the chlorine atom, indicating these as sites for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a positive potential (blue region), marking it as a site for nucleophilic interaction.

A hypothetical representation of such data for a generic analogue is presented below:

| Computational Parameter | Predicted Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.0 eV | Indicator of chemical reactivity and kinetic stability. |

Prediction and Correlation of Spectroscopic Properties with Experimental Data

DFT and other quantum chemical methods are proficient at predicting spectroscopic data, such as vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. These theoretical predictions can be correlated with experimental data to confirm the molecular structure.

For instance, the vibrational frequencies of this compound can be calculated and then scaled by an appropriate factor to account for anharmonicity and other systematic errors in the theoretical model. The calculated spectrum can then be compared with an experimental FT-IR spectrum to assign the observed vibrational bands to specific functional groups (e.g., O-H stretch, C-H stretch, C-O stretch, C-Cl stretch). Studies on related molecules, such as other chlorinated phenols or anisoles, have demonstrated excellent linear correlation between experimental and theoretical vibrational frequencies when using appropriate levels of theory (e.g., B3LYP functional with a suitable basis set). dergipark.org.tr

Similarly, NMR chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental spectra to aid in structural elucidation.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations can provide insights into the conformational dynamics, solvation properties, and interactions of this compound with other molecules or its environment.

While no specific MD studies on this compound are found in the literature, such simulations could be employed to understand how the molecule behaves in different solvents. For example, an MD simulation in water could reveal the hydrogen bonding patterns between the hydroxyl and methoxy groups of the solute and the surrounding water molecules. This would be crucial for understanding its solubility and transport properties. Similarly, simulations could model its interaction with biological macromolecules, such as enzymes or receptors, to explore potential biochemical activities. Studies on simpler molecules like methanol (B129727) have utilized MD simulations to understand its properties in aqueous mixtures. nih.govnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies from Computational Models

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are built using descriptors derived from computational chemistry, which can include electronic, steric, and thermodynamic parameters.

There are no specific QSRR studies reported for this compound. However, if a series of related compounds with varying substituents were synthesized and their reactivity in a particular chemical reaction was measured, a QSRR model could be developed. The descriptors for such a model would be calculated using quantum chemical methods and could include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges, dipole moment.

Steric Descriptors: Molecular volume, surface area, specific substituent steric parameters.

Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.

By correlating these descriptors with the observed reactivity, a predictive QSRR model could be constructed. This would allow for the estimation of reactivity for other, yet unsynthesized, analogues in the series, thereby guiding future research and development.

Analytical Method Development for Research Applications of 3 Chloro 4,5 Dimethoxyphenyl Methanol and Its Precursors/derivatives

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of components within a mixture. nih.gov The choice of chromatographic technique depends on the specific properties of the analyte and the goals of the analysis.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions. It is a simple, rapid, and cost-effective method to qualitatively track the progress of a synthesis by observing the consumption of starting materials and the formation of products. In the synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanol and its derivatives, TLC allows chemists to determine the optimal reaction time and to check for the presence of any side products or unreacted starting materials.

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and the mobile phase (a solvent or mixture of solvents). nih.gov The distance traveled by a compound relative to the solvent front is known as the Retention Factor (Rf), which is a characteristic value for a specific compound under defined conditions.

Hypothetical TLC Data for a Synthesis Reaction:

To illustrate, consider the hypothetical reduction of 3-chloro-4,5-dimethoxybenzaldehyde (B104481) to this compound. A researcher would spot the reaction mixture on a TLC plate at different time intervals and elute it with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

| Time (hours) | Spot(s) Observed | Hypothetical Rf Value(s) | Interpretation |

| 0 | Starting Material (Aldehyde) | 0.6 | Reaction has not yet started. |

| 1 | Starting Material, Product | 0.6, 0.3 | Reaction is in progress. |

| 3 | Starting Material (faint), Product | 0.6, 0.3 | Reaction is nearing completion. |

| 5 | Product | 0.3 | Reaction is complete. |

This table demonstrates how TLC can provide a clear visual representation of the reaction's progress, guiding the chemist on when to terminate the reaction and proceed with workup and purification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, quantification, and purification of non-volatile compounds like this compound. It offers high resolution and sensitivity, making it ideal for assessing the purity of the final product and for isolating it from complex mixtures. HPLC systems operate by pumping a liquid mobile phase through a column packed with a solid stationary phase. nih.gov

For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Illustrative HPLC Purity Analysis Data:

| Compound | Retention Time (min) | Peak Area (%) | Purity Assessment |

| This compound | 8.5 | 99.5 | High Purity |

| Impurity 1 (e.g., starting aldehyde) | 10.2 | 0.3 | Minor Impurity |

| Impurity 2 (e.g., over-oxidation product) | 7.1 | 0.2 | Minor Impurity |

The data in this table would be generated from the chromatogram, where each peak corresponds to a different compound. The area under each peak is proportional to the concentration of that compound, allowing for a quantitative assessment of purity.

Supercritical Fluid Chromatography (SFC) in Enantiomeric Separations

For chiral molecules, which can exist as non-superimposable mirror images called enantiomers, specialized separation techniques are required. Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional HPLC for chiral separations. selvita.comwikipedia.org SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. wikipedia.org This results in lower viscosity and higher diffusivity compared to liquid mobile phases, leading to faster separations and reduced solvent consumption. selvita.com

If this compound were part of a synthetic route leading to a chiral derivative, SFC would be an excellent choice for separating the enantiomers of that derivative. The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to elute at different times.

Example SFC Conditions for Chiral Separation:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 70:30) researchgate.net |

| Flow Rate | 4 mL/min researchgate.net |

| Back Pressure | 200 bar researchgate.net |

| Temperature | 35 °C researchgate.net |

| Detection | UV at 215 nm researchgate.net |

The development of SFC methods has significantly advanced high-throughput screening in pharmaceutical research, allowing for rapid and efficient assessment of enantiomeric purity. chromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. nih.gov While this compound itself has a relatively high boiling point and may not be ideal for direct GC analysis, its more volatile derivatives can be readily analyzed. For instance, if the alcohol functional group is converted into a less polar and more volatile ether or ester, GC can be an effective analytical tool.

In some cases, derivatization is intentionally performed to make a compound suitable for GC analysis. For example, reacting the alcohol with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can produce a volatile trimethylsilyl (B98337) (TMS) ether. researchgate.netyoutube.com This process of alkylation or acylation can make the derivative less polar and more volatile, with improved chromatographic behavior. youtube.com

GC analysis of benzyl (B1604629) alcohol and its derivatives has been well-documented. researchgate.netresearchgate.net For instance, a study on the determination of benzyl alcohol in serum utilized derivatization to form a high-molecular-mass derivative, which improved its elution characteristics and allowed for clear identification by mass spectrometry (GC-MS). nih.gov

Typical GC Parameters for a Volatile Derivative:

| Parameter | Condition |

| Column | DB-5 or HP-5 (non-polar) researchgate.net |

| Injection Mode | Split |

| Inlet Temperature | 250 °C researchgate.net |

| Oven Program | Start at 70°C, ramp to 250°C researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Standardization of Analytical Protocols for Research Reproducibility

The reproducibility of scientific research is paramount, and this relies heavily on the standardization of experimental procedures, including analytical methods. chemistai.org Standardizing analytical protocols ensures that results obtained in different laboratories and by different researchers are consistent and comparable. d-nb.inforesearchgate.net

Standardization involves several key aspects:

Detailed Documentation: All parameters of the analytical method, such as the exact mobile phase composition, column specifications, temperature, and flow rate, must be meticulously documented.

Method Validation: The analytical method should be validated to ensure it is fit for its intended purpose. alfa-chemistry.com This includes assessing its linearity, accuracy, precision, specificity, and limits of detection and quantification. libretexts.org

Use of Reference Standards: Certified reference materials or well-characterized internal standards should be used for calibration and quantification to ensure the accuracy of the results. alfa-chemistry.com

Instrument Calibration: The analytical instruments themselves must be regularly calibrated to ensure they are performing correctly. libretexts.org

By adhering to standardized protocols, researchers can have greater confidence in their results and contribute to a more robust and reliable body of scientific knowledge.

Characterization of Intermediates and Final Products

In a multi-step synthesis, the characterization of both the final product, such as this compound, and all preceding intermediates is crucial. This confirms the identity and purity of each compound before proceeding to the next step, which can save significant time and resources. The synthesis of benzylic alcohols and their derivatives often involves multiple steps where intermediates are isolated and characterized. acs.orgorganic-chemistry.orgnih.govacgpubs.orgorganic-chemistry.org

A combination of analytical techniques is typically used for comprehensive characterization:

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the structure through fragmentation patterns. When coupled with a chromatographic technique (e.g., GC-MS or LC-MS), it is a powerful tool for identifying components of a mixture.

Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems within the molecule.

Chromatographic Methods (TLC, HPLC, GC): As discussed previously, these are used to assess the purity of the isolated compounds.

Physical Properties: Measurement of melting point or boiling point can also serve as an indicator of purity.

By employing these techniques systematically, researchers can unequivocally confirm the structure and purity of this compound, its precursors, and any derivatives synthesized from it.

Future Research Directions and Emerging Applications in Synthetic Organic Chemistry

Exploration of Novel and Efficient Synthetic Pathways to the Compound

The accessibility of (3-Chloro-4,5-dimethoxyphenyl)methanol is paramount for its widespread use. While classical synthetic approaches are available, future research will likely focus on developing more efficient, cost-effective, and environmentally benign methodologies.

A primary route to this alcohol involves the reduction of its corresponding aldehyde, 3-chloro-4,5-dimethoxybenzaldehyde (B104481). Traditional methods often employ stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄). ijcea.org While effective, these methods generate significant waste. Future explorations could focus on catalytic reduction methods, which are more atom-economical.

Key Research Thrusts:

Catalytic Hydrogenation: The use of heterogeneous catalysts (e.g., Pd/C, PtO₂) or homogeneous catalysts (e.g., Wilkinson's catalyst) with molecular hydrogen represents a cleaner alternative. Research would involve optimizing catalyst systems, solvents, and reaction conditions to achieve high yields and selectivity.

Transfer Hydrogenation: This approach uses stable, easy-to-handle hydrogen donors like isopropanol (B130326) or formic acid, avoiding the need for high-pressure hydrogen gas. Identifying suitable catalysts that are efficient for this specific substrate would be a significant advancement.

Multi-Component Reactions (MCRs): Designing a one-pot reaction where the core aromatic ring is assembled and functionalized simultaneously could dramatically improve efficiency. frontiersin.org While more complex, MCRs align with the principles of green chemistry by reducing the number of synthetic steps and purification stages. frontiersin.org

A comparative overview of potential synthetic strategies is presented below.

Table 1: Comparison of Potential Synthetic Pathways

| Synthetic Strategy | Precursor | Key Reagents | Potential Advantages | Research Focus |

| Classical Reduction | 3-Chloro-4,5-dimethoxybenzaldehyde | Sodium Borohydride (NaBH₄) | High yield, simple procedure ijcea.org | N/A (Established Method) |

| Catalytic Hydrogenation | 3-Chloro-4,5-dimethoxybenzaldehyde | H₂, Pd/C or other catalysts | Atom economy, reduced waste | Catalyst screening, optimization |

| Transfer Hydrogenation | 3-Chloro-4,5-dimethoxybenzaldehyde | Isopropanol, Formic Acid | Safer conditions, no H₂ gas | Catalyst development |

| Multi-Component Reaction | Simpler aromatic precursors | Various reactants in one pot | High efficiency, step economy frontiersin.org | De novo reaction design |

Development of Catalytic Reactions Involving the Chlorodimethoxyphenyl Moiety

The true synthetic potential of this compound lies in the reactivity of its functional groups. The aryl chloride presents a handle for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions, while the benzyl (B1604629) alcohol can participate in various transformations.

The chloro group, while traditionally less reactive than bromo or iodo substituents, can be activated using modern, highly active palladium catalyst systems. nih.gov The development of ligands that facilitate the oxidative addition of palladium to the C-Cl bond is an active area of research. nih.gov Successful coupling would allow for the synthesis of a vast library of derivatives.

Potential Catalytic Transformations:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a C-C bond, enabling the synthesis of biaryl compounds. researchgate.net

Stille Coupling: Using organotin reagents to create new C-C bonds, offering an alternative to boronic acids. researchgate.net

Heck Coupling: Reaction with alkenes to introduce vinyl groups onto the aromatic ring.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, leading to aniline (B41778) derivatives.

C-O Cross-Coupling: The benzyl alcohol moiety itself can be coupled with aryl halides, or the aryl chloride of the molecule can be coupled with other alcohols to form diaryl ethers. nih.gov

The benzyl alcohol group can also be a substrate for catalytic oxidation to yield the corresponding aldehyde, a valuable intermediate in its own right, or undergo etherification and esterification reactions.

Integration into Advanced Materials Science for Functional Molecules

The structural characteristics of this compound make it an attractive building block (monomer) for advanced materials. Its rigid aromatic core, combined with reactive sites for polymerization or derivatization, allows for the design of functional molecules with tailored properties.

A significant area of potential is in the synthesis of dendrimers. Related compounds like 3,5-dimethoxybenzyl alcohol are known starting materials for creating dendritic macromolecules that have applications in light-harvesting and drug delivery. researchgate.net The this compound unit could be used to construct dendrimers where the chloro-substituent on the periphery can be further functionalized post-synthesis, allowing for the attachment of specific targeting groups or sensors.

Furthermore, derivatives of this compound could find use in other areas of materials science:

Functional Polymers: Incorporation into polymer backbones could impart specific thermal, optical, or electronic properties.

Chalcone (B49325) Derivatives: Reaction of the corresponding aldehyde with acetophenones can produce chalcones. scirp.org These molecules are known for their nonlinear optical (NLO) properties and potential use in optoelectronic devices. scirp.org

Protecting Groups: The dimethoxybenzyl moiety is related to protecting groups used in complex organic synthesis, such as the dimethoxytrityl (DMT) group, suggesting potential applications in the synthesis of biomolecules like oligonucleotides. wikipedia.org

Theoretical Predictions Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to guide experimental work. By modeling this compound, researchers can gain insights into its electronic structure, reactivity, and spectroscopic properties before undertaking extensive laboratory work.

DFT calculations can provide valuable information:

Optimized Molecular Geometry: Predicting bond lengths and angles, which can be correlated with experimental data from techniques like X-ray crystallography. scirp.org

Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the electron-rich and electron-deficient regions of the molecule. This helps predict the sites for electrophilic and nucleophilic attack, guiding the design of new reactions. ijrte.org

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial for predicting the molecule's electronic behavior, including its potential as an electronic material. A smaller gap suggests higher reactivity and potential for charge transfer. scirp.org

Vibrational Analysis: Calculating theoretical IR and Raman spectra aids in the interpretation of experimental spectra, confirming the successful synthesis of the compound and its derivatives. ijrte.orgdergipark.org.tr

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution (Mulliken charges) and hyperconjugative interactions, explaining the stability and electronic communication within the molecule. scirp.orgijrte.org

Table 2: Representative Theoretical Parameters for a Related Chalcone Derivative

Data derived from a study on 3-(3-chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methyl phenyl) prop-2-en-1-one, which contains the moiety of interest. scirp.org

| Parameter | Method | Value | Significance |

| HOMO Energy | B3LYP/6-311G | -6.07 eV | Indicates electron-donating ability |

| LUMO Energy | B3LYP/6-311G | -2.13 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | B3LYP/6-311G | 3.94 eV | Relates to electronic transitions and stability scirp.org |

| Dipole Moment | B3LYP/6-311G | 4.30 Debye | Measures molecular polarity, influencing solubility and intermolecular interactions scirp.org |

By leveraging these theoretical predictions, chemists can screen potential reactions, anticipate the properties of novel materials, and design more targeted and efficient experiments, accelerating the pace of discovery and innovation involving this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.